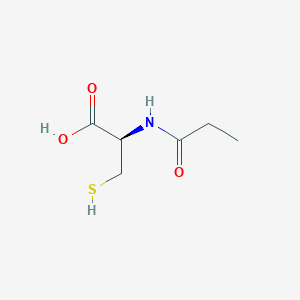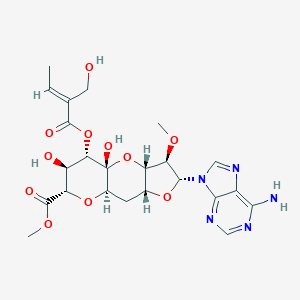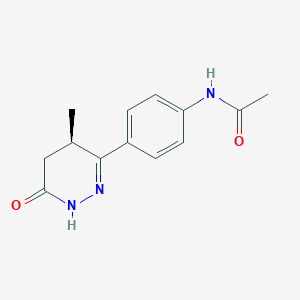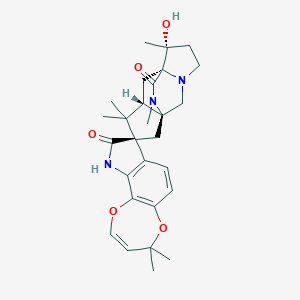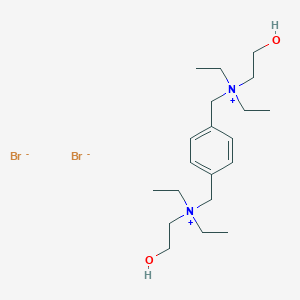![molecular formula C21H17NO B022828 5-Bencil-10-oxo-10,11-dihidro-5H-dibenz[b,f]azepina CAS No. 10464-31-0](/img/structure/B22828.png)
5-Bencil-10-oxo-10,11-dihidro-5H-dibenz[b,f]azepina
Descripción general
Descripción
Molecular Structure Analysis The molecular structure of dibenzazepine derivatives showcases a 6-7-6 tricyclic ring system, with variations in molecular conformation, particularly the boat-type conformation of the azepine ring. Structural comparisons and supramolecular assemblies of closely related compounds reveal differences in hydrogen bonds and π-π stacking interactions, significantly influencing their molecular organization and stability (Acosta et al., 2015).
Chemical Reactions and Properties Reactivity and transformation of dibenzazepines are highlighted by studies on their oxidation, leading to various derivatives through reactions with m-chloroperbenzoic acid. The process elucidates the formation of N-benzyl-9-formyl-9-substituted-9H, 10H-acridines and the significance of 10,11-dihydro-5H-dibenz[b,f]azepine oxides in understanding the chemical behavior and reactivity of these compounds (Ohta et al., 1984).
Physical Properties Analysis The study of the mass spectral fragmentation patterns of heterocycles, including 5H-dibenz[b,f]azepine derivatives, provides insights into their fundamental processes and physical properties. Investigations into electron impact-induced fragmentation patterns reveal complex skeletal reorganization processes and hydrogen transfer mechanisms, offering a deeper understanding of their stability and reactivity under various conditions (Al-Showaier et al., 1986).
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
El compuesto se utiliza en el diseño y la síntesis de nuevos materiales huésped para diodos orgánicos emisores de luz (OLED) verdes y rojos de alta eficiencia . Los materiales huésped demostraron altos niveles de energía triplete y niveles de energía adecuados del orbital molecular fronterizo para OLED verdes y rojos .
Tratamiento de la epilepsia
El compuesto se ha utilizado en el tratamiento de la epilepsia . Es el ingrediente activo de las composiciones farmacéuticas y es útil para el tratamiento de trastornos psicosomáticos, epilepsia y neuralgia del trigémino .
Síntesis orgánica
El compuesto es útil en la síntesis orgánica . Puede utilizarse como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos .
Producción de oxcarbazepina
El compuesto se utiliza en la producción de oxcarbazepina , un medicamento que se utiliza principalmente en el tratamiento de la epilepsia .
Preparación de 10,11-dihidro-10-oxo-5H-dibenz[b,f]azepina-5-carboxamida
El compuesto se utiliza en un proceso para preparar 10,11-dihidro-10-oxo-5H-dibenz[b,f]azepina-5-carboxamida , un compuesto que tiene aplicaciones potenciales en varios campos
Mecanismo De Acción
Target of Action
The primary target of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, also known as 11-benzyl-6H-benzobSimilar compounds have been found to interact with the serotonin receptor 5-ht2c .
Mode of Action
It is suggested that similar compounds exert their effects by blocking voltage-sensitive sodium channels, stabilizing overexcited neuronal cell membranes, inhibiting neuronal repetitive firing, and reducing synaptic impulse propagation .
Biochemical Pathways
Based on its similarity to other compounds, it may influence the serotonin pathway .
Result of Action
Similar compounds have been found to have cns-active medicinal properties .
Action Environment
The compound is relatively stable under common temperature conditions, but it may decompose under high temperature or light exposure . The chemical properties of the compound allow it to participate in various typical aromatic chemical reactions, such as electrophilic substitution reactions and addition reactions .
Direcciones Futuras
The future directions for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine could involve further exploration of its anticonvulsant properties and sodium channel blocking properties . Additionally, the development of novel derivatives of this compound for potential therapeutic applications could be a promising area of research .
Análisis Bioquímico
Biochemical Properties
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, altering their catalytic activity. The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity. Additionally, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. By altering the activity of key signaling molecules, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can induce changes in cellular behavior, such as proliferation, migration, and survival .
Molecular Mechanism
At the molecular level, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves the formation of a stable complex, which can alter the conformation and activity of the target molecule. Additionally, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
The effects of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular behavior, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can induce toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of optimizing the dosage of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine for therapeutic applications .
Metabolic Pathways
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism. Additionally, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can influence the levels of specific metabolites, such as amino acids and nucleotides, which are critical for cellular function .
Transport and Distribution
The transport and distribution of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. Additionally, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine can localize to the mitochondria, where it influences cellular metabolism and energy production .
Propiedades
IUPAC Name |
11-benzyl-6H-benzo[b][1]benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYLTILMWPHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537990 | |
| Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10464-31-0 | |
| Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)

